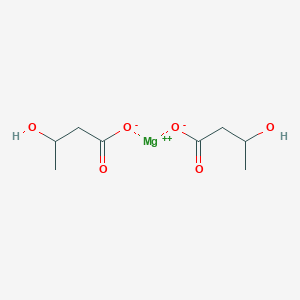
Magnesium 3-hydroxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is typically found as a white crystalline solid and is known for its solubility in organic solvents such as ethanol and dimethylformamide (DMF), while being insoluble in water . This compound is often used as a dietary supplement and has been studied for various medical applications, including neuroprotection and the treatment of metabolic diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of magnesium 3-hydroxybutanoate generally involves the reaction of 3-hydroxybutyric acid with magnesium hydroxide. The reaction conditions can be adjusted based on specific requirements, but the general process is as follows :
Reactants: 3-hydroxybutyric acid and magnesium hydroxide.
Reaction: The reactants are mixed in appropriate stoichiometric amounts.
Conditions: The mixture is typically heated to facilitate the reaction.
Product: this compound is formed and can be isolated as a white crystalline solid.
Industrial Production Methods
In industrial settings, the production of this compound may involve more sophisticated techniques to ensure high purity and yield. Methods such as mechanical ball milling and chemical vapor deposition have been explored to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Magnesium 3-hydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, acids, or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Magnesium 3-hydroxybutanoate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Studied for its role in cellular metabolism and energy production.
Industry: Employed as a food additive to enhance product stability and shelf life.
Mechanism of Action
The mechanism of action of magnesium 3-hydroxybutanoate involves its role in cellular metabolism. It acts as a substrate for the production of ketone bodies, which are important energy sources during periods of fasting or low carbohydrate intake. The compound is also known to inhibit histone deacetylases (HDACs), which play a role in gene expression and cellular function .
Comparison with Similar Compounds
Magnesium 3-hydroxybutanoate can be compared with other similar compounds such as:
Sodium 3-hydroxybutanoate: Similar in structure but with sodium instead of magnesium.
Calcium 3-hydroxybutanoate: Contains calcium and has different solubility and stability properties.
Potassium 3-hydroxybutanoate: Potassium salt with distinct metabolic effects.
Uniqueness
This compound is unique due to its specific interactions with magnesium ions, which can influence its biological activity and stability compared to other salts .
Properties
Molecular Formula |
C8H14MgO6 |
|---|---|
Molecular Weight |
230.50 g/mol |
IUPAC Name |
magnesium;3-hydroxybutanoate |
InChI |
InChI=1S/2C4H8O3.Mg/c2*1-3(5)2-4(6)7;/h2*3,5H,2H2,1H3,(H,6,7);/q;;+2/p-2 |
InChI Key |
ZIMQIJFHENOQDO-UHFFFAOYSA-L |
Canonical SMILES |
CC(CC(=O)[O-])O.CC(CC(=O)[O-])O.[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-Hydroxymethyl-2,2-dimethyl-[1,3]dioxan-4-yl)-acetic acid tert-butyl ester](/img/structure/B12325771.png)
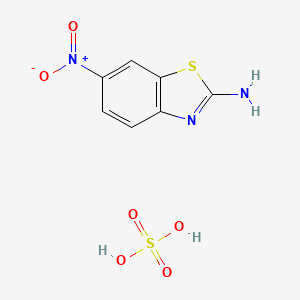
acetic acid](/img/structure/B12325786.png)
![(8S,9S,10R,13S,14S,17R)-17-[(S)-1-hydroxy-2-propyl]-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B12325787.png)
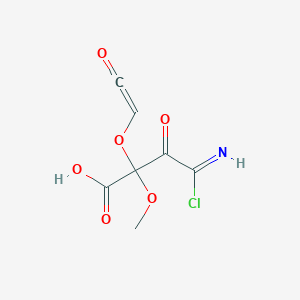
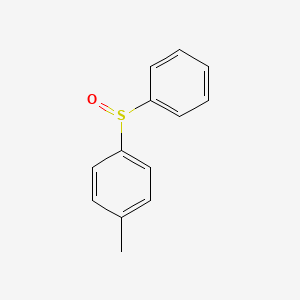
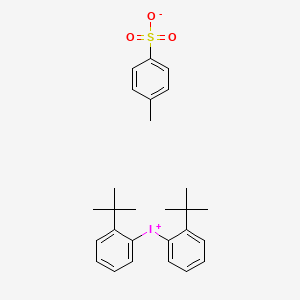
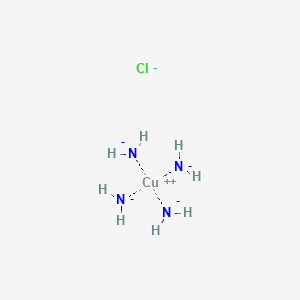
![4-[4-[6-Amino-5-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-3-pyridinyl]-1H-pyrazol-1-yl]-2-piperidinone](/img/structure/B12325810.png)
![Methyl 2-[2-acetyloxy-4-formyl-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate](/img/structure/B12325815.png)
![2-[[[2-(beta-D-Glucopyranosyloxy)-6-hydroxybenzoyl]oxy]methyl]phenyl beta-D-glucopyranoside](/img/structure/B12325822.png)
![7-oxo-2-phenyl-2,3,3a,4-tetrahydro-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12325839.png)

![Benzenemethanol, alpha-[(1S)-1-methyl-2-propen-1-yl]-, (alphaR)-](/img/structure/B12325864.png)
